molecular formula C15H15N3O2 B2947996 N-Pyridin-2-ylmethyl-N'-o-tolyl-oxalamide CAS No. 352559-76-3

N-Pyridin-2-ylmethyl-N'-o-tolyl-oxalamide

Cat. No. B2947996
CAS RN: 352559-76-3
M. Wt: 269.304
InChI Key: XWGGMFHQXZFBTO-UHFFFAOYSA-N
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Description

“N-Pyridin-2-ylmethyl-N’-o-tolyl-oxalamide” is a chemical compound that has been studied for various applications. It has been identified as a novel efficient ligand for copper-catalyzed C–N cross-coupling of azoles and aryl halides in water . It has also been used as a precursor for the protection and consolidation of carbonate stone substrates .


Synthesis Analysis

The compound is synthesized from O-methyl-N-(pyridin-2-ylmethyl)oxamate . The synthesis of similar oxazolidin-2-ones derivatives has been carried out starting from urea and ethanolamine reagents using microwave irradiation in a chemical paste medium .


Molecular Structure Analysis

The crystal structure of a similar compound, N-(pyridin-2-ylmethyl)furan-2-carboxamide, was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The structure adopts a quasi-planar structure (O2–C1–C2–O3 = 169.5 (1)°), with the only exception of the pyridin-2-ylmethyl substituent, with the two carbonyl group disposed in an antiperiplanar conformation .


Chemical Reactions Analysis

The compound has been identified as a novel efficient ligand for copper-catalyzed C–N cross-coupling of azoles and aryl halides in water . The N-arylation of imidazoles, indoles, and pyrazoles proceeded with moderate to excellent yields and complete selectivity over aromatic amines and phenols .


Physical And Chemical Properties Analysis

The molecular weight of a similar compound, N-Pyridin-2-ylmethyl-N’-thiazol-2-yl-oxalamide, is 262.292 .

Scientific Research Applications

Mechanism of Action

The catalytic mechanism was proposed based on the results of several verification experiments which indicated that the ligands as new-type chelators may coordinate to Cu(I) with two oxygen atoms of N-oxide and amide in the coupling process .

properties

IUPAC Name

N'-(2-methylphenyl)-N-(pyridin-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-11-6-2-3-8-13(11)18-15(20)14(19)17-10-12-7-4-5-9-16-12/h2-9H,10H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGGMFHQXZFBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00977506
Record name N~1~-(2-Methylphenyl)-N~2~-[(pyridin-2-yl)methyl]ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00977506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Pyridin-2-ylmethyl-N'-o-tolyl-oxalamide

CAS RN

6198-87-4
Record name N~1~-(2-Methylphenyl)-N~2~-[(pyridin-2-yl)methyl]ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00977506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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